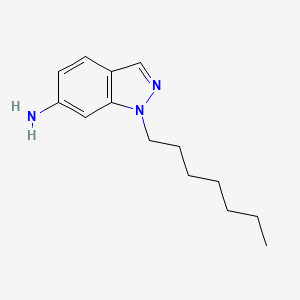

1-heptyl-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-heptylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-3-4-5-6-9-17-14-10-13(15)8-7-12(14)11-16-17/h7-8,10-11H,2-6,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELJTAOVPVFMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(C=CC(=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Heptyl 1h Indazol 6 Amine

Strategic Approaches to the 1H-Indazole Core Formation

The construction of the bicyclic indazole system is a well-established area of heterocyclic chemistry, with numerous methods developed to achieve this scaffold from various precursors.

The formation of the N-N bond and the pyrazole (B372694) ring fused to a benzene (B151609) ring can be accomplished through several intramolecular cyclization strategies. These methods often involve forming the indazole ring from a suitably substituted benzene derivative.

Reductive Cyclization: A common approach involves the reductive cyclization of ortho-substituted nitroarenes. For instance, o-nitro-ketoximes can be cyclized to form the 1H-indazole skeleton. researchgate.net This method is advantageous as it utilizes readily available starting materials.

Transition Metal-Catalyzed C-H Amination/N-N Bond Formation: Modern synthetic methods often employ transition metals to facilitate ring closure. Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides an efficient route to 1H-indazoles. nih.gov Similarly, copper-catalyzed or mediated reactions are widely used. The intramolecular Ullmann-type reaction, a copper-mediated cyclization, is a scalable approach for forming the indazole ring. thieme-connect.com Copper(I) oxide can also mediate the cyclization of o-haloaryl N-tosylhydrazones. nih.gov

[3+2] Cycloaddition Reactions: This strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring. A prominent example is the [3+2] annulation of arynes with hydrazones or in situ-generated diazo compounds. organic-chemistry.orgnih.gov This method allows for the construction of variously substituted indazoles under mild conditions. nih.gov

Classical Named Reactions: Traditional methods, such as the diazotization of o-toluidine (B26562) followed by ring closure, remain a viable route for the synthesis of the parent 1H-indazole. chemicalbook.com Another classical approach is the synthesis from o-methylacetanilide via nitrosation, rearrangement, and subsequent cyclization. chemicalbook.com

The choice of precursor is dictated by the desired substitution pattern on the final indazole product and the chosen cyclization strategy. For 1-heptyl-1H-indazol-6-amine, the synthesis would ideally start from a precursor already containing a nitro or amino group at the correct position on the benzene ring.

Key building blocks for the synthesis of substituted indazoles include:

Ortho-Substituted Benzenes: Compounds like 2-halobenzaldehydes, 2-haloacetophenones, and 2-fluorobenzonitriles are common starting points. chemicalbook.com For a 6-aminoindazole, a precursor such as 4-amino-2-halobenzaldehyde could be condensed with hydrazine (B178648) to initiate the cyclization process.

Arylhydrazones: These are versatile precursors, particularly for metal-catalyzed C-H amination reactions or [3+2] cycloadditions. nih.govnih.gov Arylhydrazones derived from ketones or aldehydes with appropriate substituents on the aryl ring are used to generate specific indazole derivatives.

2-Aminophenones and o-Toluidines: These are classical precursors. 2-Aminophenones can react with hydroxylamine (B1172632) derivatives in a one-pot, metal-free reaction to yield indazoles. organic-chemistry.org Substituted o-toluidines can be used to produce indazoles with corresponding substitution patterns. chemicalbook.com

Table 1: Selected Precursors and Cyclization Methods for 1H-Indazole Core Synthesis This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Precursor | Cyclization Method | Key Reagents/Catalysts | Resulting Scaffold | Citation(s) |

|---|---|---|---|---|

| o-Nitro-ketoximes | Reductive Cyclization | Reducing agents (e.g., SnCl₂) | 1H-Indazoles | researchgate.net |

| Hydrazone of 2-halobenzaldehyde | Intramolecular Ullmann Reaction | Copper catalyst, Base | 1H-Indazoles | thieme-connect.com |

| Arylhydrazones | Direct Aryl C-H Amination | Iodine or PIFA (oxidant) | 1H-Indazoles | nih.gov |

| Arynes and N-Tosylhydrazones | [3+2] Annulation | CsF or TBAF | 3-Substituted 1H-Indazoles | organic-chemistry.orgnih.gov |

| 2-Aminophenones | Condensation/Cyclization | Hydroxylamine derivatives | 1H-Indazoles | organic-chemistry.org |

| o-Toluidine | Diazotization/Ring Closure | NaNO₂, Acetic Acid | 1H-Indazole | chemicalbook.com |

N-Alkylation Strategies for 1-Heptyl Substitution

The alkylation of the 1H-indazole scaffold presents a significant regioselectivity challenge, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers. researchgate.netconnectjournals.com Since the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, strategies often aim to exploit this difference to favor N1 substitution. connectjournals.comnih.gov

Achieving high selectivity for the N1-heptyl product requires careful control of the reaction conditions and an understanding of the factors that influence the reactivity of the two nitrogen atoms in the indazole ring.

The outcome of indazole alkylation is a delicate balance of steric, electronic, and mechanistic factors. Direct alkylation frequently yields a mixture of N1 and N2 products. beilstein-journals.orgnih.gov

Thermodynamic vs. Kinetic Control: N1-substituted indazoles are typically the more thermodynamically stable isomers, while N2-substituted indazoles are often favored under kinetic control. connectjournals.com Therefore, reaction conditions that allow for equilibration, such as higher temperatures or longer reaction times, can favor the formation of the N1 product. connectjournals.comnih.gov A highly selective methodology for N1-alkylation has been developed that is believed to operate under thermodynamic control, showing broad scope with no detectable N2-alkylated products upon completion. researchgate.net

Steric Hindrance: The presence of substituents on the indazole ring can sterically direct the incoming alkyl group. A bulky substituent at the C7 position can hinder alkylation at the adjacent N1 position, thereby favoring N2 substitution. researchgate.netd-nb.info Conversely, a large group at the C3 position may disfavor N2 alkylation. wuxibiology.com

Electronic Effects: The electronic nature of substituents on the benzene ring also plays a crucial role. Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me) groups at the C7 position, have been shown to confer excellent N2 regioselectivity (≥96%). researchgate.netd-nb.infonih.gov This is attributed to the alteration of the relative nucleophilicity of the N1 and N2 atoms.

Chelation Effects: In certain cases, a substituent at the C3 position can coordinate with the cation of the base used in the reaction. For example, a C3 substituent containing an electron-rich oxygen atom can chelate with a sodium ion (Na⁺), directing the alkylating agent preferentially to the N1 position. researchgate.netbeilstein-journals.org

The choice of base, solvent, and alkylating agent is paramount in controlling the regioselectivity of the N-alkylation reaction. nih.gov

Base and Solvent Systems: One of the most effective and highly N1-selective systems involves the use of sodium hydride (NaH) as the base in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). researchgate.netd-nb.infonih.gov This combination has been shown to provide >99% N1 regioselectivity for several C3-substituted indazoles when using an alkyl bromide as the electrophile. researchgate.netnih.gov In contrast, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) often results in nearly equal mixtures of N1 and N2 isomers. researchgate.net The use of sodium hexamethyldisilazide (NaHMDS) has also been explored, with the solvent choice (THF vs. DMSO) influencing the regiochemical outcome. nih.govd-nb.info

Nature of the Alkylating Agent: The N1-selective protocol using NaH in THF has been demonstrated to be effective with a wide variety of alkylating agents, including primary alkyl halides (like 1-bromoheptane) and secondary alkyl tosylates, while maintaining high N1 regioselectivity. researchgate.netd-nb.info

Mitsunobu Conditions: The Mitsunobu reaction provides an alternative method for N-alkylation. However, for the parent indazole, these conditions typically show a strong preference for the formation of the N2-alkylated regioisomer. nih.govd-nb.info

Table 2: Effect of Reaction Conditions on the N-Alkylation of a Model Indazole This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Citation(s) |

|---|---|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | NaH | THF | n-Pentyl bromide | >99 : <1 | researchgate.net |

| 3-tert-Butyl-1H-indazole | NaH | THF | n-Pentyl bromide | >99 : <1 | researchgate.net |

| 1H-Indazole | K₂CO₃ | DMF | Benzyl bromide | ~1 : 1 | researchgate.net |

| 1H-Indazole | NaHMDS | THF | Methyl iodide | 1 : 1.3 | d-nb.info |

| 1H-Indazole | DEAD, PPh₃ | THF | Pentan-1-ol | 1 : 2.5 | nih.govd-nb.info |

| 7-Nitro-1H-indazole | NaH | THF | n-Pentyl bromide | 4 : 96 | researchgate.netd-nb.info |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | DMF | Alkyl sulfonate | High N1 selectivity | beilstein-journals.orgnih.gov |

Introduction of the Heptyl Chain via N-Alkylation

The N-alkylation of the indazole scaffold is a critical step that can result in a mixture of N-1 and N-2 regioisomers. For the synthesis of this compound, selective alkylation at the N-1 position is required. Research into the N-alkylation of substituted indazoles has established that the reaction conditions, particularly the choice of base and solvent, play a pivotal role in directing the regioselectivity. nih.govbeilstein-journals.org

A widely adopted and effective method for achieving high N-1 selectivity involves the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). nih.govnih.gov The indazole, typically a 6-nitro-1H-indazole precursor, is first deprotonated by NaH to form the indazolide anion. Subsequent reaction with an alkylating agent, such as 1-bromoheptane (B155011), proceeds preferentially at the more sterically accessible and thermodynamically favored N-1 position. nih.gov

An alternative set of conditions employs a weaker base like potassium carbonate (K2CO3) with a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), in a solvent like THF. This method has been demonstrated in the analogous N-alkylation of 6-nitroindazole (B21905) with allyl bromide, affording the N-1 substituted product in good yield. nih.govresearchgate.net The choice of conditions often depends on the specific substrate and desired balance between reaction rate, yield, and regioselectivity.

| Base | Solvent | Alkylating Agent | Typical Selectivity | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide | High N-1 Selectivity (>99%) | nih.gov |

| Potassium Carbonate (K2CO3) | N,N-Dimethylformamide (DMF) | Alkyl Iodide | Mixture of N-1/N-2 | nih.gov |

| Cesium Carbonate (Cs2CO3) | N,N-Dimethylformamide (DMF) | Alkyl Bromide | Variable, often favors N-2 | beilstein-journals.org |

| Potassium Carbonate (K2CO3) / TBAB | Tetrahydrofuran (THF) | Allyl Bromide | Good N-1 Selectivity (68% yield) | nih.gov |

Synthetic Routes to Introduce the 6-Amino Functionality

The introduction of the amino group at the C-6 position is another cornerstone of the synthesis. This can be achieved either by the reduction of a pre-existing nitro group or through modern cross-coupling reactions.

Reduction of Nitro Precursors (e.g., 6-Nitroindazole Derivatives)

The most common and direct route to 6-aminoindazoles involves the chemical reduction of a 6-nitroindazole intermediate, such as 1-heptyl-6-nitro-1H-indazole. nih.gov This transformation is reliable and can be accomplished using several well-established methods, offering flexibility in terms of reagent choice and reaction conditions.

Catalytic Hydrogenation: This is often the preferred method due to its clean reaction profile and high yields. The nitro-substituted indazole is dissolved in a suitable solvent, typically methanol (B129727) or ethanol (B145695), and subjected to a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (10% Pd/C) is highly effective for this purpose, leading to the quantitative conversion of the nitro group to the amine with minimal side products. nih.govchemicalbook.com

Metal-Acid Reduction: A classic and cost-effective alternative is the use of a metal in an acidic medium. Tin(II) chloride (SnCl2) in ethanol or ethyl acetate (B1210297) is a frequently used reagent system for the reduction of aromatic nitro groups. researchgate.netcommonorganicchemistry.com This method is robust and tolerant of various functional groups, although the workup can be more complex due to the formation of tin salts, which may require careful pH adjustment to remove. reddit.com Other systems, such as iron powder in acetic acid, provide a milder alternative. reddit.com

| Reagent System | Solvent | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| H2, 10% Pd/C | Methanol | High yield (94%), clean reaction | Requires specialized hydrogenation equipment | chemicalbook.com |

| SnCl2·2H2O | Ethanol | Inexpensive, common reagent | Workup can be complicated by tin salts | researchgate.netcommonorganicchemistry.com |

| Fe, Acetic Acid | Ethanol/Water | Mild conditions, inexpensive | Moderate yields, iron salt removal | reddit.com |

Alternative Amination Strategies at the C6 Position of the Indazole Core

Beyond the nitro-reduction pathway, modern synthetic methodologies offer direct routes to install the C-6 amino group. These strategies typically involve the use of a halogenated indazole precursor and a transition-metal-catalyzed cross-coupling reaction.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org In a potential synthesis of this compound, one could start with 1-heptyl-6-bromo-1H-indazole and couple it with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia using specialized ligand systems. acsgcipr.org This approach offers great flexibility but requires careful selection of the palladium catalyst, phosphine (B1218219) ligand, and base to achieve high efficiency. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): If the indazole ring is sufficiently activated by electron-withdrawing groups, a direct nucleophilic aromatic substitution (SNAr) can be employed. nih.govyoutube.com For instance, a precursor like 1-heptyl-6-fluoro-1H-indazole could potentially react with an amine source, such as ammonia or an amide anion, to displace the fluoride (B91410) and form the desired 6-amino product. The success of this route is highly dependent on the electronic properties of the indazole core and the reactivity of the leaving group. youtube.com

Convergent and Linear Synthesis Pathways for this compound

The assembly of the target molecule can be approached through either a linear or a convergent strategy.

A linear synthesis is the more traditional approach, where transformations are performed sequentially on a single starting material. For this compound, a typical linear sequence would be:

Start with commercially available 6-nitro-1H-indazole.

Perform N-alkylation with 1-bromoheptane to yield 1-heptyl-6-nitro-1H-indazole.

Reduce the nitro group to afford the final product, this compound.

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the molecule, which are then combined in a final step. nih.govfrontiersin.org A possible convergent route could involve:

Fragment A Synthesis: Prepare N-heptylhydrazine.

Fragment B Synthesis: Prepare a suitable benzene derivative, for example, 2-fluoro-4-nitrobenzonitrile.

Fragment Coupling and Cyclization: React Fragment A and Fragment B to construct the 1-heptyl-6-nitro-1H-indazole core via nucleophilic substitution and subsequent cyclization.

Final Reduction: Reduce the nitro group to the amine.

Optimization of Reaction Parameters for Synthetic Efficiency

Maximizing the efficiency of any synthetic route requires careful optimization of reaction parameters for each step.

For the N-alkylation step, key parameters to optimize include:

Base: The choice between NaH, K2CO3, or Cs2CO3 can dramatically influence the N-1/N-2 ratio. Strong, non-coordinating bases like NaH in aprotic solvents generally provide the best N-1 selectivity. nih.govnih.gov

Solvent: Polar aprotic solvents like THF and DMF are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the indazolide anion.

For the nitro group reduction , optimization focuses on:

Reducing Agent: Catalytic hydrogenation (H2/Pd-C) is often the most efficient in terms of yield and purity. chemicalbook.com However, for substrates sensitive to hydrogenolysis, chemical reductants like SnCl2 or Fe/AcOH are valuable alternatives. commonorganicchemistry.com

Solvent and Temperature: The choice of solvent (e.g., ethanol, ethyl acetate) and temperature (from room temperature to reflux) can affect the reaction rate and solubility of the starting material and product. commonorganicchemistry.com

Workup Procedure: For metal-based reductions, optimizing the workup is crucial. For SnCl2 reductions, careful basification to a high pH (>12) may be needed to dissolve the tin hydroxides and prevent them from complicating the extraction process. reddit.com

By systematically adjusting these parameters, chemists can develop a robust and high-yielding synthesis for this compound tailored to specific laboratory or industrial requirements.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Heptyl 1h Indazol 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of 1-heptyl-1H-indazol-6-amine in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, one can map the complete atomic connectivity and confirm the N1 substitution pattern.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum can be divided into three main regions: the aromatic region, the aliphatic region corresponding to the heptyl chain, and the signal from the amine protons.

Aromatic Region (6.5-8.0 ppm): The indazole core is expected to display four distinct signals. The proton at C3 typically appears as a singlet around 8.0 ppm. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) will show characteristic splitting patterns. H-7, adjacent to the pyrazole (B372694) ring, often appears as a singlet or a narrow doublet. Due to the electron-donating nature of the 6-amino group, H-5 and H-7 are expected to be shifted upfield compared to unsubstituted indazole. H-4 would likely appear as a doublet, coupled to H-5. libretexts.orglibretexts.org

Aliphatic Region (0.8-4.5 ppm): The heptyl chain protons will exhibit predictable signals. The methylene (B1212753) group attached to the indazole nitrogen (H-1') is the most deshielded due to the inductive effect of the nitrogen, appearing as a triplet around 4.2-4.4 ppm. The subsequent methylene groups (H-2' to H-6') will resonate as complex multiplets in the 1.2-2.0 ppm range. The terminal methyl group (H-7') will appear as a triplet near 0.8-0.9 ppm. chemicalbook.com

Amine Protons: The two protons of the 6-amino group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically appears in the 3.5-5.0 ppm range.

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~8.0 | s (singlet) | Proton on the pyrazole ring. |

| H-4 | ~7.5 | d (doublet) | Coupled to H-5. |

| H-5 | ~6.8 | dd (doublet of doublets) | Coupled to H-4. Shifted upfield by -NH₂ group. |

| H-7 | ~7.0 | s or d | Shifted upfield by -NH₂ group. |

| 6-NH₂ | 3.5 - 5.0 | br s (broad singlet) | Exchangeable with D₂O; shift is solvent dependent. |

| H-1' (α-CH₂) | 4.2 - 4.4 | t (triplet) | Deshielded by attachment to N1. |

| H-2' (β-CH₂) | ~1.9 | quintet | Part of the heptyl chain. |

| H-3' to H-6' | 1.2 - 1.5 | m (multiplet) | Overlapping signals of the central methylene groups. |

| H-7' (ω-CH₃) | 0.8 - 0.9 | t (triplet) | Terminal methyl group. |

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, all 14 carbon atoms are expected to be unique, resulting in 14 distinct signals.

Aromatic Carbons (100-160 ppm): The seven carbons of the indazole ring will resonate in this region. The C6 carbon, bonded to the amino group, is expected to be significantly shielded. The C3 and C7a carbons of the pyrazole ring have characteristic shifts that are sensitive to the N-substitution pattern. libretexts.orglibretexts.org

Aliphatic Carbons (14-50 ppm): The heptyl chain carbons will appear in the upfield region. The C1' carbon, directly attached to the nitrogen, will be the most downfield of the aliphatic signals (~45-50 ppm). The terminal methyl carbon (C7') will be the most upfield signal at ~14 ppm. The remaining methylene carbons will appear between 22 and 32 ppm. bhu.ac.inoregonstate.edu

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-6 | ~145-150 | Attached to -NH₂ group. |

| C-7a | ~140 | Bridgehead carbon, sensitive to N-substitution. |

| C-3 | ~135 | Sensitive to N-substitution. |

| C-3a | ~122 | Bridgehead carbon. |

| C-4 | ~120 | Aromatic CH. |

| C-5 | ~112 | Aromatic CH, shielded by -NH₂. |

| C-7 | ~100 | Aromatic CH, shielded by -NH₂. |

| C-1' (α-CH₂) | ~48 | Attached to N1. |

| C-2' | ~30 | Aliphatic chain. |

| C-3' | ~28 | Aliphatic chain. |

| C-4' | ~26 | Aliphatic chain. |

| C-5' | ~31 | Aliphatic chain. |

| C-6' | ~22 | Aliphatic chain. |

| C-7' (ω-CH₃) | ~14 | Terminal methyl. |

2D NMR experiments are crucial for confirming the N1 substitution pattern and definitively distinguishing it from the N2 isomer. nih.govresearchgate.netbohrium.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For the N1-heptyl isomer, the most diagnostic correlation would be a three-bond coupling (³JCH) between the protons of the first methylene group of the heptyl chain (H-1') and the C7a carbon of the indazole ring. This correlation is only possible in the N1 isomer. In contrast, the N2 isomer would show a correlation from its N-methylene protons to the C3 carbon, but not to C7a. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A definitive proof for the N1-regioisomer is the observation of a Nuclear Overhauser Effect (NOE) between the protons of the N1-methylene group (H-1') and the H-7 proton of the indazole ring. Their spatial closeness in the N1 isomer allows for this interaction, which would be absent in the N2 isomer where the alkyl chain is positioned far from H-7. nih.govdergipark.org.tr

¹⁵N NMR spectroscopy, while less common, provides direct information about the chemical environment of the nitrogen atoms. The molecule contains three distinct nitrogens: the two pyrazole ring nitrogens (N1 and N2) and the exocyclic amino nitrogen (N6). The chemical shifts of the ring nitrogens are highly sensitive to which one is alkylated. nih.gov In the N1-heptyl isomer, N1 would be a tertiary, sp²-hybridized nitrogen, while N2 would be a pyridine-type, sp²-hybridized nitrogen. The 6-amino nitrogen would have a chemical shift typical of an aniline-like primary amine. Comparing the observed ¹⁵N chemical shifts with data from known N1- and N2-substituted indazoles allows for an additional layer of structural verification. nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₂₁N₃), the molecular weight is 231.34 g/mol .

Molecular Ion: In electron ionization (EI) MS, a molecular ion peak ([M]⁺˙) would be observed at m/z 231. In electrospray ionization (ESI) MS, the protonated molecule ([M+H]⁺) would be detected at m/z 232. The presence of an odd number of nitrogen atoms (three) is consistent with the Nitrogen Rule, which predicts an odd nominal mass for the molecular ion. whitman.edu

Fragmentation Analysis: The fragmentation pattern is highly predictable. The most likely fragmentation pathway involves the cleavage of the bond alpha to the indazole ring system, which is the C1'-C2' bond of the heptyl chain. This results in the loss of a hexyl radical (•C₆H₁₃) and the formation of a highly stable, resonance-delocalized cation at m/z 146. This fragment is often the base peak in the spectrum. Another prominent fragmentation is the loss of the entire heptyl group via benzylic-type cleavage, leading to a fragment corresponding to the 1H-indazol-6-amine cation at m/z 133. nih.govmiamioh.edu

| Predicted m/z | Ion Formula | Proposed Identity/Origin |

|---|---|---|

| 232 | [C₁₄H₂₂N₃]⁺ | Protonated Molecule [M+H]⁺ (ESI) |

| 231 | [C₁₄H₂₁N₃]⁺˙ | Molecular Ion [M]⁺˙ (EI) |

| 146 | [C₈H₈N₃]⁺ | [M - C₆H₁₃]⁺; Loss of hexyl radical via α-cleavage (likely base peak) |

| 133 | [C₇H₇N₃]⁺˙ | [M - C₇H₁₄]⁺˙; Loss of heptene (B3026448) via McLafferty-type rearrangement or loss of heptyl radical. Corresponds to indazol-6-amine fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

N-H Stretching: The primary amino group (-NH₂) is identified by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. mdpi.com

C-H Stretching: The spectrum will show distinct C-H stretching bands. Aromatic C-H stretches appear at wavenumbers above 3000 cm⁻¹, while the more intense aliphatic C-H stretches of the heptyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Stretching: Vibrations from the indazole aromatic ring system are expected in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine typically appears as a distinct band around 1600-1650 cm⁻¹, often overlapping with the aromatic ring stretches.

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 2960 | C-H stretch | Aliphatic C-H (Heptyl) |

| 1600 - 1650 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1450 - 1650 | C=C and C=N stretch | Indazole Aromatic Ring |

X-ray Crystallography for Solid-State Structure Determination of Indazole Derivatives

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the study of indazole derivatives, this method provides definitive proof of molecular geometry, conformation, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not currently available in the published literature, the application of this technique to closely related indazole structures provides significant insight into the expected structural characteristics.

The primary importance of X-ray crystallography in indazole chemistry is its ability to unequivocally distinguish between N-1 and N-2 substituted isomers, a determination that can sometimes be ambiguous using spectroscopic methods alone. researchgate.net The technique reveals precise bond lengths, bond angles, and torsion angles, allowing for a detailed analysis of the planarity of the bicyclic indazole system and the orientation of its substituents.

For instance, the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, a compound structurally related to this compound, has been elucidated. researchgate.net The analysis revealed that the molecular skeleton is nearly planar. researchgate.net This planarity is a common feature in many indazole derivatives. Studies on other indazoles, such as N1-oxide derivatives, have also been unambiguously confirmed by X-ray crystallography, allowing for the comparison of solid-state structures with theoretical models. researchgate.net

Furthermore, crystallographic studies illuminate the supramolecular architecture of indazole derivatives, revealing how molecules pack in the crystal lattice. This packing is often governed by intermolecular hydrogen bonds, which can form dimers, chains, or more complex networks. researchgate.netacs.org In the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, intermolecular N—H⋯N hydrogen bonds are crucial in establishing the packing arrangement. researchgate.net The analysis of these non-covalent interactions is vital for understanding the physical properties of the compound, such as melting point and solubility.

The detailed structural information obtained from X-ray crystallography is also invaluable for structure-based drug design, where understanding the precise conformation of a molecule is key to predicting its interaction with biological targets. nih.gov

Crystallographic Data for a Representative Indazole Derivative

The following table summarizes the single-crystal X-ray diffraction data for 1,3-Dimethyl-1H-indazol-6-amine, providing a valuable reference for the crystallographic properties of N-1 substituted 6-aminoindazoles. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₁N₃ |

| Formula Weight (Mr) | 161.21 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.3004 (10) |

| b (Å) | 8.3399 (7) |

| c (Å) | 5.6563 (1) |

| Volume (ų) | 863.28 (9) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Chemical Transformations and Reactivity Profile of 1 Heptyl 1h Indazol 6 Amine

Reactions at the Aromatic Amine Moiety (C6-NH2)

The primary amino group at the C6 position is a versatile functional handle, susceptible to a variety of chemical transformations common to aromatic amines.

The nucleophilic nature of the C6-amino group allows for facile acylation and sulfonylation reactions. These reactions are crucial for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry.

Acylation: Reaction of 1-heptyl-1H-indazol-6-amine with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) is expected to yield the corresponding N-acyl derivatives. For instance, treatment with acetyl chloride would produce N-(1-heptyl-1H-indazol-6-yl)acetamide. This transformation is often employed to protect the amino group or to introduce specific functionalities.

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base. This reaction leads to the formation of stable sulfonamides, for example, N-(1-heptyl-1H-indazol-6-yl)-4-methylbenzenesulfonamide.

| Reagent | Product Structure | Product Name |

| Acetyl chloride | N-(1-heptyl-1H-indazol-6-yl)acetamide | |

| p-Toluenesulfonyl chloride | N-(1-heptyl-1H-indazol-6-yl)-4-methylbenzenesulfonamide |

The amino group can also undergo alkylation and arylation, although these reactions can sometimes be challenging to control and may lead to mixtures of products.

Alkylation: Direct alkylation of the C6-amino group with alkyl halides can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. For instance, a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination with an aryl halide would yield the corresponding N-aryl derivative. A study on the Cu(II)-catalyzed cross-coupling of 6-aminoindazoles with various aryl boronic acids has demonstrated the successful synthesis of (arylamino)-indazoles rsc.org.

| Reaction Type | Reagents | Product Type |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-1-heptyl-1H-indazol-6-amine |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Base | N-Aryl-1-heptyl-1H-indazol-6-amine |

The primary aromatic amine functionality allows for diazotization, a pivotal transformation that opens pathways to a wide array of functional groups through reactions of the resulting diazonium salt.

Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, e.g., HCl) at low temperatures (0-5 °C) would yield the corresponding diazonium salt, 1-heptyl-1H-indazol-6-diazonium chloride. While often unstable, these intermediates are highly valuable for subsequent synthetic manipulations.

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles in the presence of copper(I) salts. For example, treatment with CuCl, CuBr, or CuCN would introduce a chloro, bromo, or cyano group at the C6 position, respectively wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org.

Schiemann Reaction: Introduction of a fluorine atom can be achieved by treating the diazonium salt with fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to the 6-fluoro derivative.

Hydroxylation: The diazonium salt can be converted to the corresponding 6-hydroxy derivative by heating in an aqueous acidic solution.

| Reaction Name | Reagents | Product |

| Sandmeyer (Chlorination) | NaNO₂, HCl; then CuCl | 6-Chloro-1-heptyl-1H-indazole |

| Sandmeyer (Bromination) | NaNO₂, HCl; then CuBr | 6-Bromo-1-heptyl-1H-indazole |

| Sandmeyer (Cyanation) | NaNO₂, HCl; then CuCN | 1-Heptyl-1H-indazole-6-carbonitrile |

| Schiemann Reaction | NaNO₂, HCl; then HBF₄, heat | 6-Fluoro-1-heptyl-1H-indazole |

| Hydroxylation | NaNO₂, HCl; then H₂O, heat | 1-Heptyl-1H-indazol-6-ol |

Functionalization Reactions at the Indazole Core

The indazole ring system itself can undergo functionalization, primarily through electrophilic aromatic substitution on the benzene (B151609) ring.

The benzene portion of the indazole ring is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group at C6. The directing effect of the amino group (ortho- and para-directing) and the fused pyrazole (B372694) ring will determine the regioselectivity of these reactions. The amino group is a more powerful activating group than the deactivating effect of the pyrazole ring. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group, which are C5 and C7. Steric hindrance from the N-heptyl group at N1 might influence the ratio of C5 to C7 substitution.

Halogenation: Reactions with halogens (e.g., Br₂ in acetic acid or with a Lewis acid catalyst) are expected to yield mono- or di-halogenated products, primarily at the C5 and C7 positions.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C5 or C7 position wikipedia.orgnih.govresearchgate.netmasterorganicchemistry.com. The strongly acidic conditions might lead to protonation of the amino group, forming an ammonium (B1175870) salt which is a deactivating, meta-directing group. To avoid this, the amino group can be protected as an amide before nitration.

| Reaction | Reagents | Expected Major Products |

| Bromination | Br₂, Acetic Acid | 5-Bromo-1-heptyl-1H-indazol-6-amine and 7-Bromo-1-heptyl-1H-indazol-6-amine |

| Nitration | HNO₃, H₂SO₄ | 1-Heptyl-5-nitro-1H-indazol-6-amine and 1-Heptyl-7-nitro-1H-indazol-6-amine |

For this compound, the N1 position is already occupied by the heptyl group. Further reactions at the pyrazole nitrogen atoms are generally not observed under typical conditions. The N2 atom is part of the aromatic pyrazole ring and is significantly less nucleophilic than the exocyclic amino group. While N-alkylation of unsubstituted indazoles can give a mixture of N1 and N2 isomers, once the N1 position is alkylated, the N2 position is not readily susceptible to further alkylation or other electrophilic attack due to the stability of the aromatic system nih.govwuxibiology.comd-nb.infoorganic-chemistry.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov.

Detailed Scientific Literature on this compound Remains Limited

A comprehensive review of published scientific literature and patent databases reveals a notable absence of specific research focused on the chemical transformations, reactivity, and synthetic applications of this compound. While the broader class of indazole derivatives is a subject of intense investigation in medicinal chemistry and materials science, this particular N-heptyl substituted aminondazole has not been the specific subject of detailed studies concerning its derivatization or its role as a synthetic precursor in complex organic synthesis.

General principles of organic chemistry allow for predictions about the reactivity of this compound. The presence of a primary aromatic amine at the 6-position suggests that it can undergo typical reactions of anilines, such as diazotization followed by Sandmeyer or related reactions to introduce a variety of functional groups. The indazole nitrogen atoms also present sites for further chemical modification. However, without specific studies, these remain theoretical possibilities rather than documented findings.

The synthesis of related compounds, such as 1,3-dimethyl-1H-indazol-6-amine, has been reported, typically involving the alkylation of a nitroindazole precursor followed by reduction of the nitro group. It is plausible that a similar strategy could be employed for the synthesis of this compound. Patents also describe general methods for the N-alkylation of indazoles, which often yield mixtures of N1 and N2 isomers, and for the reduction of 6-nitroindazoles to their corresponding 6-amino derivatives.

Despite these general insights into the synthesis of related structures, the specific exploration of novel reaction pathways for the derivatization of this compound and its utilization as a building block in the synthesis of more complex molecules is not documented in the accessible scientific literature. Consequently, the creation of data tables with specific reaction conditions, yields, and product characterization for this compound is not possible at this time. Further research would be required to elucidate the specific chemical profile and synthetic utility of this molecule.

Development of Advanced Analytical Methods for 1 Heptyl 1h Indazol 6 Amine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 1-heptyl-1H-indazol-6-amine from impurities, starting materials, and degradation products, as well as for its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of many pharmaceutical compounds due to its versatility, sensitivity, and broad applicability. ijprajournal.com Developing a robust HPLC method for this compound requires careful optimization of several parameters to achieve adequate separation and quantification.

A typical reversed-phase HPLC (RP-HPLC) method is suitable for a molecule with the polarity of this compound. The nonpolar heptyl chain provides significant hydrophobic character, making it well-retained on C18 or C8 stationary phases. The method development would involve a systematic evaluation of the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer), pH of the aqueous phase, column temperature, and detector wavelength. The aromatic indazole core allows for strong UV absorbance, making a photodiode array (PDA) or a standard UV detector a suitable choice for detection.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for effective separation based on polarity. |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Allows for the elution of compounds with a wide range of polarities. The acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations, balancing analysis time and resolution. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

| Detector | UV/PDA at ~254 nm and ~280 nm | The indazole ring system is expected to have strong absorbance in this UV range. |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. bre.com However, the direct analysis of primary and secondary amines, such as this compound, can be challenging. labrulez.com The basic amine functional group can interact strongly with acidic silanol (B1196071) groups on the surface of standard GC columns, leading to poor peak shape (tailing) and potential sample loss. labrulez.com

To overcome these issues, several strategies can be employed:

Use of Base-Deactivated Columns: Specialized columns where the active silanol groups are masked are essential for amine analysis.

Derivatization: The amine group can be chemically modified to make the molecule more volatile and less polar. A common approach is acylation (e.g., with trifluoroacetic anhydride) to form an amide, which exhibits significantly better chromatographic behavior. researchgate.net

Alkaline Sample Preparation: Injecting the sample with a small amount of a strong base can help to keep the analyte in its non-ionized, more volatile form.

While less common than HPLC for this type of compound, GC can be particularly useful for identifying volatile impurities or residual solvents from the synthesis process.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are indispensable for impurity profiling and trace analysis. ijprajournal.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for identifying, characterizing, and quantifying impurities in pharmaceutical substances. researchgate.netbiomedres.us An LC-MS method for this compound would provide not only the retention time of the main peak and any impurities but also their mass-to-charge ratio (m/z). This information is critical for structure elucidation. Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for the determination of the elemental composition of unknown impurities. Tandem MS (MS/MS) experiments can further provide structural fragments, creating a "fingerprint" for each impurity that aids in its identification. nih.gov For the related compound 1H-indazol-6-amine (lacking the heptyl group), experimental LC-MS data shows a precursor ion [M+H]+ at m/z 134.0712. nih.gov For this compound (MW: 231.34), the expected protonated molecule [M+H]+ would be observed at m/z 232.18.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile organic impurities. copernicus.org If derivatization is used, GC-MS can confirm the structure of the derivatized analyte and separate it from other volatile components in the sample matrix. The mass spectrometer provides definitive identification of peaks, which is superior to the less specific detectors sometimes used in standalone GC.

Table 2: Comparison of Hyphenated Techniques for Impurity Analysis

| Technique | Analyte Properties | Information Provided | Typical Application |

| LC-MS | Non-volatile, polar, thermally labile compounds | Retention time, molecular weight, elemental composition (HRMS), structural fragments (MS/MS) | Comprehensive impurity profiling, degradation product analysis. |

| GC-MS | Volatile, thermally stable compounds (or derivatives) | Retention time, fragmentation pattern (EI), molecular ion confirmation | Analysis of residual solvents, starting materials, volatile byproducts. |

Spectroscopic Analytical Methods for Qualitative and Quantitative Analysis

Spectroscopic methods provide information about the chemical structure and concentration of a substance. For this compound, nuclear magnetic resonance (NMR) and ultraviolet-visible (UV/Vis) spectroscopy are key analytical tools.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

Quantitative NMR (qNMR) is a primary ratio method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself. researchgate.net The technique relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight. nih.gov

For this compound, a ¹H-qNMR experiment would be performed by accurately weighing the sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube and dissolving them in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). By comparing the integrated area of a well-resolved proton signal from the analyte (e.g., aromatic protons on the indazole ring or methylene (B1212753) protons of the heptyl chain) to a signal from the standard, the absolute purity of the sample can be calculated directly. This method is highly accurate and provides traceability to the International System of Units (SI). researchgate.net

Ultraviolet-Visible (UV/Vis) Spectroscopy for Concentration Measurement

UV/Vis spectroscopy is a simple, rapid, and robust method for determining the concentration of a substance in solution, provided it contains a chromophore that absorbs light in the ultraviolet or visible range. The indazole ring system in this compound is an excellent chromophore.

Based on data from related compounds like 1H-indazole and its methylated derivatives, the compound is expected to exhibit strong absorbance in the UV region. researchgate.net To measure concentration, a wavelength of maximum absorbance (λmax) is first identified by scanning a dilute solution of the compound across the UV spectrum. A calibration curve is then constructed by measuring the absorbance of several solutions of known concentration at this λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This allows for the accurate determination of the concentration of unknown samples. This technique is widely used in dissolution testing and for routine quantification where the sample matrix is simple.

Near-Infrared (NIR) Spectroscopy for Process Monitoring and In-Situ Analysis

Near-Infrared (NIR) spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool in the chemical and pharmaceutical industries, offering rapid, non-destructive, and real-time analysis. europeanpharmaceuticalreview.comresearchgate.net Its application for in-situ process monitoring allows for a deeper understanding and tighter control of critical process parameters, leading to improved efficiency, consistency, and product quality.

The principle of NIR spectroscopy is based on the absorption of electromagnetic radiation in the 780 to 2500 nm range. researchgate.net This absorption corresponds to overtones and combination bands of fundamental molecular vibrations, primarily from C-H, N-H, and O-H functional groups. researchgate.net For a molecule like this compound, the heptyl chain and the amine group provide distinct signals in the NIR spectrum that can be correlated with its concentration in a reaction mixture.

In the context of synthesizing this compound, NIR spectroscopy can be implemented for in-situ monitoring through the use of fiber-optic probes inserted directly into the reaction vessel. europeanpharmaceuticalreview.com This allows for the continuous collection of spectra throughout the reaction. By applying chemometric models, such as Partial Least Squares (PLS) regression, the spectral data can be correlated with critical process parameters. researchgate.net For instance, one could monitor the consumption of reactants, the formation of this compound, and the concentration of any key intermediates or by-products in real-time.

The benefits of using NIR for process monitoring in the production of this compound include:

Real-time Process Control: Immediate feedback on the reaction progress allows for timely adjustments to process parameters, ensuring the reaction stays within its desired operating range. europeanpharmaceuticalreview.com

Increased Efficiency: By identifying the reaction endpoint accurately, cycle times can be optimized, and unnecessary processing can be avoided.

Improved Product Quality: Continuous monitoring helps in minimizing the formation of impurities and ensuring batch-to-batch consistency.

Non-destructive Analysis: The sample is analyzed in-situ without the need for withdrawal and preparation, preserving the integrity of the reaction. ugent.be

A hypothetical setup for NIR process monitoring during the synthesis of this compound is presented in the table below.

| Parameter Monitored | Potential NIR Spectral Region (nm) | Rationale |

| Concentration of this compound | 1100-1250 (C-H stretch second overtone), 1650-1750 (C-H stretch first overtone) | The heptyl group provides strong C-H signals that will change in intensity as the product is formed. |

| Concentration of Reactant (e.g., 1H-indazol-6-amine) | 1450-1550 (N-H stretch first overtone) | The primary amine of the starting material has a characteristic N-H absorption that will decrease as the reaction proceeds. |

| Reaction Completion | Stable signal in the product and reactant spectral regions | The reaction is considered complete when the spectral features corresponding to the product no longer increase and those of the reactants no longer decrease. |

Development of Analytical Reference Standards and Validation Protocols for Research Applications

The availability of a well-characterized analytical reference standard is a prerequisite for the accurate and reliable quantitative analysis of any new chemical entity. A reference standard is a highly purified compound against which other samples are compared. For this compound, the development of such a standard is a foundational step for all subsequent research and quality control activities.

The development of a primary reference standard for this compound would involve the following key stages:

Synthesis and Purification: A batch of this compound is synthesized and then subjected to rigorous purification techniques, such as recrystallization or preparative chromatography, to achieve the highest possible purity.

Comprehensive Characterization: The purified compound is then extensively characterized to confirm its identity and purity. This typically involves a suite of analytical techniques.

The table below outlines the typical characterization data required for the establishment of a reference standard for this compound.

| Analytical Technique | Purpose | Expected Outcome for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation | The spectra should be consistent with the proposed structure of this compound, with all signals assigned to the respective protons and carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition | The measured mass should correspond to the theoretical mass of the compound (C₁₄H₂₁N₃, MW: 231.34). |

| Infrared (IR) Spectroscopy | Identification of functional groups | The spectrum should show characteristic absorption bands for N-H (amine), C-H (aliphatic), and C=C/C=N (aromatic/indazole ring) bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities | A high-purity chromatogram with a major peak for the compound and minimal impurity peaks. Purity is typically expected to be ≥99.5%. |

| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the theoretical values. |

| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Assessment of thermal stability and melting point | Provides information on the compound's physical properties and the presence of any residual solvents or water. |

Once a reference standard is established, validated analytical methods are required for its use in routine analysis. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For a research setting, a validated HPLC method for the quantification of this compound would be essential.

The validation of such a method would involve assessing the following parameters, typically following guidelines from the International Council for Harmonisation (ICH):

| Validation Parameter | Description | Typical Acceptance Criteria for an HPLC Method |

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | The peak for this compound should be well-resolved from any impurity or degradation product peaks. Peak purity analysis should confirm no co-eluting species. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | A linear relationship between concentration and peak area, with a correlation coefficient (r²) of ≥0.999. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery of the analyte spiked into a placebo should be within 98.0% to 102.0%. |

| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | The relative standard deviation (RSD) for replicate injections and analyses on different days should be ≤2.0%. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The defined range should cover the expected concentrations of the analyte in the samples to be tested. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |

| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy. | These values should be determined and reported, demonstrating the sensitivity of the method. |

Q & A

Q. What are the recommended synthetic routes for 1-heptyl-1H-indazol-6-amine?

The synthesis typically involves alkylation of the indazole core or coupling reactions to introduce the heptyl chain. A common approach is the Suzuki-Miyaura cross-coupling reaction using a boronic acid derivative and a halogenated indazole precursor. For example, 6-amino-1H-indazole can be reacted with heptyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Key considerations include:

Q. How should this compound be stored to maintain stability?

Q. What analytical methods validate the purity of this compound?

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- NMR : -NMR (DMSO-d₆) peaks for the heptyl chain (δ 0.85–1.45 ppm) and indazole NH₂ (δ 5.8–6.2 ppm) confirm structure .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

A factorial design approach (e.g., 2³ design) evaluates variables like temperature, catalyst loading, and reaction time. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 2 | 5 |

| Time (hours) | 12 | 24 |

Results from similar indazole syntheses show that increasing catalyst loading to 5 mol% and temperature to 80°C improves yields by 15–20% .

Q. What computational tools predict the biological targets of this compound?

- Molecular docking : Software like AutoDock Vina assesses binding affinity to kinases (e.g., CDK inhibitors) or GPCRs.

- COMSOL Multiphysics : Models reaction kinetics and diffusion properties for scale-up predictions .

- AI-driven platforms : Predict ADMET properties using deep learning models trained on PubChem datasets .

Q. How do structural modifications of this compound affect its kinase inhibitory activity?

A SAR study comparing analogs reveals:

| Modification | IC₅₀ (nM) vs CDK2 | Selectivity (CDK2 vs CDK4) |

|---|---|---|

| Heptyl chain (parent) | 120 | 5:1 |

| Trifluoromethyl | 85 | 8:1 |

| Cyclohexyl | 200 | 3:1 |

Electron-withdrawing groups (e.g., CF₃) enhance potency by improving hydrophobic interactions in the ATP-binding pocket .

Q. What in vitro models assess the neuropharmacological effects of this compound?

- Calcium flux assays : Measure activity on AMPA/kainate receptors using SH-SY5Y neuronal cells .

- Microglial activation : Test anti-neuroinflammatory effects via TNF-α suppression in LPS-stimulated BV2 cells .

Data Contradictions and Resolution

- Synthetic yields : One study reports 70% yield using Pd(PPh₃)₄ , while another achieves 85% with Pd(dppf)Cl₂ . Resolution: Catalyst pre-activation (e.g., degassing) improves consistency.

- Biological activity : Conflicting IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Standardize protocols using the ADP-Glo™ Kinase Assay .

Key Research Gaps

- Mechanistic studies : Limited data on off-target effects (e.g., hERG channel binding).

- In vivo pharmacokinetics : No published studies on oral bioavailability or metabolite profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.